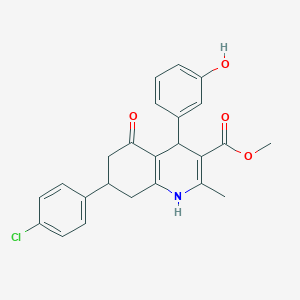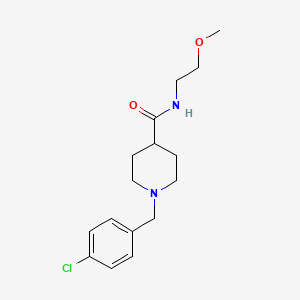![molecular formula C19H10BrNO4S B4882346 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4882346.png)
2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one, also known as BMF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BMF belongs to the class of chalcone derivatives, which are known for their diverse pharmacological properties. BMF has shown promising results in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The exact mechanism of action of 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is not fully understood. However, several studies have suggested that 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one exerts its pharmacological effects by modulating various signaling pathways. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins, such as Bax and Bak, and downregulating the expression of anti-apoptotic proteins, such as Bcl-2. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one also inhibits cancer cell proliferation by modulating the expression of cell cycle regulatory proteins, such as cyclin B1 and p21.
Biochemical and Physiological Effects:
2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to induce various biochemical and physiological effects in cells. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one induces DNA damage and oxidative stress in cancer cells, leading to apoptosis. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the inhibition of cancer cell proliferation. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to increase the intracellular levels of reactive oxygen species (ROS), which play a crucial role in the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has several advantages for lab experiments. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is a synthetic compound that can be easily synthesized in large quantities. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one exhibits potent anticancer, antimicrobial, and anti-inflammatory activities, making it a promising lead compound for drug development. However, 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one also has some limitations. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has poor solubility in water, which can limit its bioavailability. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one also exhibits cytotoxic effects on normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one research. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the structure-activity relationship of 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one to identify more potent analogs. Further studies are needed to elucidate the exact mechanism of action of 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one and to identify its molecular targets. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one can also be evaluated for its potential as a combination therapy with other anticancer drugs. Finally, 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one can be evaluated for its in vivo efficacy and toxicity in animal models.
Méthodes De Synthèse
2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one can be synthesized through a multi-step process involving the condensation reaction between 2-bromo-4-nitrobenzaldehyde and 2-acetyl furan, followed by the cyclization reaction with 2-mercaptobenzoic acid under basic conditions. The final product can be obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential anticancer activity. Several studies have reported that 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from mitochondria. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has also been found to inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase.
In addition to anticancer activity, 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has shown antimicrobial and anti-inflammatory activities. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Propriétés
IUPAC Name |
(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrNO4S/c20-15-9-11(21(23)24)5-7-13(15)16-8-6-12(25-16)10-18-19(22)14-3-1-2-4-17(14)26-18/h1-10H/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCSGKOENFHISE-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)
![N-(4-bromophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4882267.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide](/img/structure/B4882283.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882286.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882291.png)


![dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4882307.png)

![2-chloro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4882329.png)
![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882357.png)